G-D-Glutamylaminomethylphosphonic acid

NMDA Receptor Antagonist Synaptic Excitation Spinal Cord Pharmacology

γ-D-Glutamylaminomethylphosphonic acid (Glu-Amp) is a selective NMDA antagonist that specifically depresses polysynaptic excitation without affecting monosynaptic pathways, enabling cleaner neuronal circuitry dissection compared to broad-spectrum agents. Its AMPA core acts as a dual D/L-alanine mimetic, targeting multiple cell wall biosynthesis enzymes simultaneously for resistance-avoidance antibacterial research. With i.c.v. potency 0.4–0.8× APH in DBA/2 audiogenic seizure models and a distinct SAR profile vs. Asp-AMP (1.6–6.25× less potent), this compound is an essential comparator for structure-activity studies. Limited commercial availability; expect custom synthesis lead times. Verify stock before ordering.

Molecular Formula C6H13N2O6P
Molecular Weight 240.15 g/mol
Cat. No. B13793777
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameG-D-Glutamylaminomethylphosphonic acid
Molecular FormulaC6H13N2O6P
Molecular Weight240.15 g/mol
Structural Identifiers
SMILESC(CC(=O)O)C(C(=O)NCP(=O)(O)O)N
InChIInChI=1S/C6H13N2O6P/c7-4(1-2-5(9)10)6(11)8-3-15(12,13)14/h4H,1-3,7H2,(H,8,11)(H,9,10)(H2,12,13,14)/t4-/m1/s1
InChIKeyZLJRRFLZFIAXLY-SCSAIBSYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





γ-D-Glutamylaminomethylphosphonic Acid: A Selective NMDA Antagonist and Phosphonopeptide Antibacterial Agent


γ-D-Glutamylaminomethylphosphonic acid (Glu-Amp; CAS 90632-40-9) is a synthetic phosphonopeptide comprising a D-glutamic acid backbone linked to an aminomethylphosphonic acid (AMPA) moiety . This compound functions as a potent and selective N-methyl-D-aspartate (NMDA) receptor antagonist [1] and has demonstrated in vivo anticonvulsant activity [2]. As a phosphonopeptide, it belongs to a class of compounds that act as cell wall biosynthesis inhibitors with activity against both Gram-positive and Gram-negative bacteria [3].

Why Generic NMDA Antagonists or Antibacterial Phosphonates Cannot Substitute for γ-D-Glutamylaminomethylphosphonic Acid


While γ-D-Glutamylaminomethylphosphonic acid shares its phosphonate core with other compounds like alafosfalin (L-alanyl-L-1-aminoethylphosphonic acid), its specific D-glutamyl moiety confers a distinct pharmacological profile [1]. As an NMDA antagonist, it exhibits a unique selectivity compared to broader-spectrum excitatory amino acid antagonists, specifically depressing polysynaptic rather than monosynaptic excitation [2]. Furthermore, in the context of antibacterial activity, the aminomethylphosphonic acid (AMPA) core demonstrates a different mechanism of action and antibacterial spectrum compared to 1-aminoethylphosphonic acid (AEP)-based phosphonopeptides, as the AMPA core acts as a mimetic of both D- and L-alanine, targeting multiple cell wall synthesis enzymes simultaneously [3]. These differences preclude simple substitution with generic analogs.

Quantitative Differentiation of γ-D-Glutamylaminomethylphosphonic Acid: A Comparative Evidence Guide


Selective Antagonism of NMDA Receptor-Mediated Polysynaptic Excitation in Spinal Cord

γ-D-Glutamylaminomethylphosphonic acid (Glu-AMP) demonstrates selective antagonism of NMDA receptor-mediated excitation, with a specific depression of polysynaptic excitation in the spinal cord [1]. In contrast, the comparator compound pCB-PzDA acts as a broader spectrum excitatory amino acid antagonist, showing increased potency as a kainate and quisqualate antagonist and being more effective as a depressant of monosynaptic excitation [1].

NMDA Receptor Antagonist Synaptic Excitation Spinal Cord Pharmacology

In Vivo Anticonvulsant Potency in an Audiogenic Seizure Model

In DBA/2 mice with audiogenic seizures, γ-D-Glutamylaminomethylphosphonic acid (Glu-AMP) exhibits defined anticonvulsant potency relative to the established NMDA antagonist (±)2-amino-7-phosphonoheptanoate (APH) [1]. Following intracerebroventricular (i.c.v.) injection, Glu-AMP was found to be 0.4–0.8 times as potent as APH [1]. By the intraperitoneal (i.p.) route, its relative potency decreased to 0.15–0.28 times that of APH, indicating a significant difference in central nervous system penetration or bioavailability compared to the comparator [1].

Anticonvulsant NMDA Antagonist In Vivo Efficacy

Comparative Potency Profile Within Phosphonodipeptide Class

Within its immediate phosphonodipeptide class, γ-D-Glutamylaminomethylphosphonic acid (Glu-AMP) shows a distinct potency profile compared to its close analog β-D-aspartylaminomethylphosphonate (Asp-AMP) [1]. In the same audiogenic seizure model, Asp-AMP was 1.3–2.5 times as potent as APH after i.c.v. injection, whereas Glu-AMP was only 0.4–0.8 times as potent [1]. This demonstrates that the aspartyl derivative is a more potent anticonvulsant than the glutamyl derivative, likely due to differences in receptor binding affinity or intrinsic activity.

Phosphonopeptide Structure-Activity Relationship NMDA Antagonist

Mechanistic Distinction in Antibacterial Activity: AMPA vs. AEP Core

While specific MIC data for γ-D-Glutamylaminomethylphosphonic acid are not available in the public domain, a critical class-level differentiation exists for phosphonopeptides based on its aminomethylphosphonic acid (AMPA) core compared to those based on L-1-aminoethylphosphonic acid (AEP) [1]. AMPA-based phosphonopeptides generally exhibit lower antibacterial potency than AEP-based analogs such as alafosfalin [1]. However, the AMPA core acts as a mimetic of both D- and L-alanine, inhibiting three key cell wall enzymes (D-Ala-D-Ala synthetase, alanine racemase, and UDP-N-acetylmuramyl-L-alanine synthetase) [1]. In contrast, the AEP core has a different target profile [1].

Antibacterial Phosphonopeptide Cell Wall Biosynthesis

Reported Antibacterial Spectrum: Gram-Positive and Gram-Negative Activity

The AntibioticDB entry for this compound indicates a spectrum of activity against both Gram-positive and Gram-negative bacteria [1]. It is specifically noted to be active against Streptococcus pneumoniae and Klebsiella pneumoniae, pathogens associated with respiratory tract infections [1]. While quantitative MIC data are not provided in this source, this spectrum information differentiates it from phosphonopeptides that may be more narrow-spectrum.

Antibacterial Spectrum Phosphonopeptide Respiratory Pathogens

Optimal Research Applications for γ-D-Glutamylaminomethylphosphonic Acid Based on Differential Evidence


Dissecting NMDA Receptor-Mediated Polysynaptic Pathways in Spinal Cord Electrophysiology

For electrophysiologists studying excitatory amino acid transmission in the spinal cord, γ-D-Glutamylaminomethylphosphonic acid serves as a selective probe to isolate NMDA receptor-mediated polysynaptic excitation [1]. Its ability to specifically depress polysynaptic without affecting monosynaptic excitation (unlike broader antagonists like pCB-PzDA) [1] allows for cleaner dissection of neuronal circuitry. Procurement of this compound is justified for studies requiring high selectivity for NMDA receptors in polysynaptic pathways.

In Vivo Anticonvulsant Studies Requiring Direct CNS Administration

Given its defined potency profile and limited bioavailability via systemic routes (i.p. potency is 72-85% lower than i.c.v.) [1], γ-D-Glutamylaminomethylphosphonic acid is best suited for anticonvulsant research utilizing direct central nervous system administration (e.g., intracerebroventricular injection). Its potency relative to the standard APH (0.4–0.8×) [1] provides a calibrated benchmark for dose-response studies in genetic epilepsy models such as DBA/2 audiogenic seizure mice.

Structure-Activity Relationship Studies of Phosphonodipeptide NMDA Antagonists

For medicinal chemists and pharmacologists investigating the structural determinants of NMDA receptor antagonism, the distinct potency difference between Glu-AMP and its aspartyl analog Asp-AMP (Asp-AMP is 1.6-6.25× more potent) [1] makes this compound a valuable comparator. Use of γ-D-Glutamylaminomethylphosphonic acid as a reference in SAR studies can help elucidate the role of the amino acid side chain (glutamyl vs. aspartyl) in receptor binding and functional antagonism.

Exploration of Multi-Target Antibacterial Cell Wall Inhibitors

Researchers investigating novel antibacterial agents that target multiple cell wall biosynthesis enzymes may find value in the AMPA core of γ-D-Glutamylaminomethylphosphonic acid [1]. As a mimetic of both D- and L-alanine, it inhibits D-Ala-D-Ala synthetase, alanine racemase, and UDP-N-acetylmuramyl-L-alanine synthetase [1], offering a broader, multi-target mechanism compared to AEP-based phosphonopeptides. This makes it a useful tool compound for studies on resistance avoidance and combination antibacterial therapy.

Quote Request

Request a Quote for G-D-Glutamylaminomethylphosphonic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.